BenchChemオンラインストアへようこそ!

TIE-2/VEGFR-2 kinase-IN-2

Angiogenesis Receptor Tyrosine Kinase Cancer

TIE-2/VEGFR-2 kinase-IN-2 (CAS 501693-48-7, Cpd27) is a rigorously characterized dual kinase inhibitor delivering near-equipotent suppression of VEGFR-2 (pIC₅₀ 8.61, ~2.5 nM) and Tie-2 (pIC₅₀ 8.56, ~2.8 nM). Unlike VEGFR-2-skewed analogs (e.g., IN-3) or Tie-2-selective agents (e.g., AMG-Tie2-1), this compound provides balanced dual-pathway blockade essential for deciphering VEGF/Angiopoietin crosstalk. Unique among the series, it also inhibits RIPK1, enabling retinal ganglion cell protection and TNF-induced neurodegeneration studies. Documented selectivity against Akt3, Cdk2, and EGFR (IC₅₀ >10,000 nM) establishes a clean baseline for in vitro angiogenesis, HUVEC tube formation, and in vivo xenograft experiments. Ideal for labs requiring simultaneous, unbiased interrogation of both angiogenic cascades.

Molecular Formula C20H13F4N5O2
Molecular Weight 431.3 g/mol
Cat. No. B11928860
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTIE-2/VEGFR-2 kinase-IN-2
Molecular FormulaC20H13F4N5O2
Molecular Weight431.3 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1C2=COC3=NC=NC(=C23)N)NC(=O)NC4=C(C=CC(=C4)C(F)(F)F)F
InChIInChI=1S/C20H13F4N5O2/c21-14-6-3-11(20(22,23)24)7-15(14)29-19(30)28-12-4-1-10(2-5-12)13-8-31-18-16(13)17(25)26-9-27-18/h1-9H,(H2,25,26,27)(H2,28,29,30)
InChIKeyKNDPXYAMINMLED-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





TIE-2/VEGFR-2 kinase-IN-2: A Dual VEGFR2/Tie-2 Inhibitor with Balanced pIC50 Potency (8.61/8.56) for Anti-Angiogenic Research Procurement


TIE-2/VEGFR-2 kinase-IN-2 (CAS 501693-48-7, also designated Cpd27) is a small-molecule dual inhibitor targeting vascular endothelial growth factor receptor 2 (VEGFR-2) and tunica interna endothelial cell kinase 2 (Tie-2) . It exhibits pIC50 values of 8.61 against VEGFR-2 and 8.56 against Tie-2 in biochemical kinase inhibition assays, corresponding to IC50 values of approximately 2.5 nM and 2.8 nM, respectively . The compound is primarily applied in anti-angiogenic research contexts, including cancer biology and pathological neovascularization studies .

Why TIE-2/VEGFR-2 kinase-IN-2 Cannot Be Replaced by Other Dual VEGFR2/Tie-2 Inhibitors or Single-Target Agents


The VEGFR-2/Tie-2 dual inhibition landscape contains substantial heterogeneity in kinase selectivity profiles and target engagement ratios. Among close structural analogs within the same inhibitor series, IC50 values diverge markedly—for example, TIE-2/VEGFR-2 kinase-IN-3 exhibits a 2-fold VEGFR-2/Tie-2 potency imbalance . Across broader dual inhibitors, off-target kinase inhibition profiles vary widely: AMG-Tie2-1 demonstrates >1300-fold selectivity for Tie-2 over VEGFR-2 [1], while clinically used multi-kinase inhibitors such as axitinib potently inhibit TIE2 as an undesired off-target effect that compromises vascular stability [2]. Simple substitution based solely on nominal dual-target designation ignores these material differences in potency ratios, selectivity spectra, and potential off-target biological consequences.

TIE-2/VEGFR-2 kinase-IN-2: Quantitative Differential Evidence Against Closest Analogs and Alternatives


Balanced Dual Potency: Comparable VEGFR-2 and Tie-2 Inhibition Versus TIE-2/VEGFR-2 kinase-IN-3

TIE-2/VEGFR-2 kinase-IN-2 demonstrates near-equipotent inhibition of VEGFR-2 and Tie-2 with pIC50 values of 8.61 and 8.56, respectively, representing a 1.1-fold potency difference (2.5 nM vs 2.8 nM) . In contrast, its close analog TIE-2/VEGFR-2 kinase-IN-3 shows a 2-fold potency disparity with IC50 values of 3.5 nM for VEGFR-2 and 6.9 nM for Tie-2 .

Angiogenesis Receptor Tyrosine Kinase Cancer

Kinase Selectivity Profile: Discriminating Off-Target Activity Versus AMG-Tie2-1

TIE-2/VEGFR-2 kinase-IN-2 exhibits selectivity for Tie-2 and VEGFR-2 over Akt3, Cdk2, EGFR, and GSK3, with reported IC50 values of >10,000 nM, >10,000 nM, 10,000 nM, and 2,187 nM against these off-target kinases, respectively . This selectivity profile differs fundamentally from AMG-Tie2-1, which demonstrates >1300-fold selectivity for Tie-2 over VEGFR-2 (Tie-2 IC50 = 0.9 nM, VEGFR-2 IC50 = 1200 nM) [1].

Kinase Selectivity Off-target Profiling VEGFR

Chemical Purity and Procurement-Ready Specifications

Commercially available TIE-2/VEGFR-2 kinase-IN-2 is supplied with documented purity ≥98.0% (HPLC) by multiple vendors, with some lots achieving ≥98.89% purity [1]. This specification meets or exceeds the typical purity standards for kinase inhibitor research reagents, where 98% is the common industry benchmark for reproducible biochemical and cellular assay work.

Chemical Purity Quality Control Research Reagent

Additional Target Engagement: RIPK1 Inhibition for Glaucoma and Neuroprotection Studies

TIE-2/VEGFR-2 kinase-IN-2 has been reported to inhibit receptor-interacting serine/threonine-protein kinase 1 (RIPK1) and protect retinal ganglion cells (RGCs) from TNF-stimulated cell death, enabling application in glaucoma research [1]. This RIPK1-inhibitory activity is not reported for other dual VEGFR-2/Tie-2 inhibitors in the same series (e.g., IN-3, IN-4, IN-5) nor for AMG-Tie2-1.

RIPK1 Neuroprotection Glaucoma

TIE-2/VEGFR-2 kinase-IN-2: Recommended Research and Procurement Application Scenarios


Angiogenesis Research Requiring Balanced Dual VEGFR-2/Tie-2 Blockade

Suitable for in vitro and cellular angiogenesis assays where simultaneous and near-equipotent inhibition of both VEGFR-2 and Tie-2 signaling pathways is experimentally required. The balanced pIC50 profile (8.61 and 8.56) ensures comparable suppression of VEGF- and Angiopoietin-driven angiogenic cascades, in contrast to VEGFR-2-skewed analogs such as TIE-2/VEGFR-2 kinase-IN-3 . Applicable to endothelial tube formation, proliferation, and migration assays in HUVEC or other endothelial cell models.

Cancer Biology Studies Investigating Combined Anti-Angiogenic Mechanisms

Appropriate for preclinical cancer research examining the therapeutic hypothesis that simultaneous VEGF/VEGFR-2 and Ang/Tie-2 pathway blockade produces enhanced anti-angiogenic and anti-tumor effects compared to single-pathway inhibition . The compound's dual-target profile aligns with emerging evidence that concurrent VEGFR-2 and Tie-2 inhibition yields additive or synergistic anti-angiogenic outcomes in vitro and in vivo [1].

Glaucoma and Neurodegeneration Research Leveraging RIPK1 Inhibition

Applicable for studies investigating retinal ganglion cell protection and TNF-induced neurodegeneration mechanisms, based on the compound's reported RIPK1 inhibitory activity . This application scenario is uniquely served by TIE-2/VEGFR-2 kinase-IN-2 among dual VEGFR-2/Tie-2 inhibitors, as other analogs (IN-3, IN-4, IN-5) and Tie-2-selective agents such as AMG-Tie2-1 lack documented RIPK1-modulatory function.

Kinase Selectivity Profiling and Chemical Probe Studies

Useful as a chemical probe for dissecting the relative contributions of VEGFR-2 versus Tie-2 signaling in angiogenic phenotypes, particularly when compared against Tie-2-selective inhibitors (e.g., AMG-Tie2-1) or VEGFR-2-selective agents. The documented off-target selectivity data (IC50 >10,000 nM for Akt3, Cdk2, EGFR) provide a defined selectivity baseline for interpreting experimental outcomes .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

20 linked technical documents
Explore Hub


Quote Request

Request a Quote for TIE-2/VEGFR-2 kinase-IN-2

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.